molecular formula C7H9ClN2 B14853397 (4-Chloro-2-methylpyridin-3-YL)methylamine

(4-Chloro-2-methylpyridin-3-YL)methylamine

Cat. No.: B14853397
M. Wt: 156.61 g/mol
InChI Key: DGXWMHGNCGOCAC-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylpyridin-3-YL)methylamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylpyridin-3-YL)methylamine typically involves the reaction of 4-chloro-2-methylpyridine with formaldehyde and ammonia or a primary amine under reductive amination conditions. This process can be carried out using various reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylpyridin-3-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(4-Chloro-2-methylpyridin-3-YL)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylpyridin-3-YL)methylamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-methylpyridin-2-yl)methylamine: Similar in structure but with a different substitution pattern on the pyridine ring.

    (4-Chloro-pyridin-2-yl)-methanol: Contains a hydroxyl group instead of a methylamine group.

Uniqueness

(4-Chloro-2-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(4-chloro-2-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,4,9H2,1H3

InChI Key

DGXWMHGNCGOCAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1CN)Cl

Origin of Product

United States

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